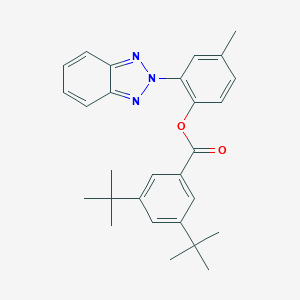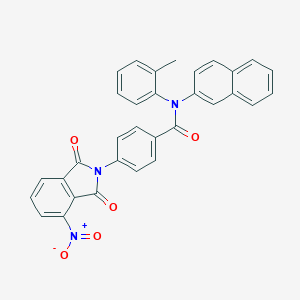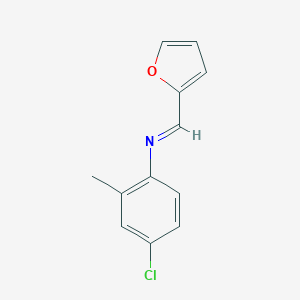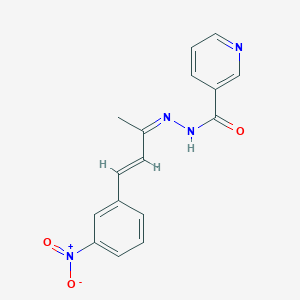
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE is a chemical compound known for its role as a UV absorber. It is commonly used in various industries to protect materials from the harmful effects of ultraviolet radiation. This compound is particularly valued for its stability and effectiveness in preventing degradation caused by UV light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE typically involves the reaction of 2-(2H-benzotriazol-2-yl)-4-methylphenol with 3,5-di-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its role in protecting skin from UV radiation in sunscreen formulations.
Industry: Widely used in the plastics industry to enhance the durability and lifespan of products exposed to sunlight.
作用機序
The primary mechanism by which 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE exerts its effects is through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from reaching and damaging the underlying material. The compound’s molecular structure allows it to effectively absorb a broad spectrum of UV light, making it highly efficient as a UV stabilizer.
類似化合物との比較
Similar Compounds
- 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
- 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE offers enhanced stability and a broader absorption spectrum. Its unique combination of benzotriazole and benzoate moieties provides superior protection against UV radiation, making it a preferred choice in applications requiring long-term UV stability.
特性
分子式 |
C28H31N3O2 |
|---|---|
分子量 |
441.6g/mol |
IUPAC名 |
[2-(benzotriazol-2-yl)-4-methylphenyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C28H31N3O2/c1-18-12-13-25(24(14-18)31-29-22-10-8-9-11-23(22)30-31)33-26(32)19-15-20(27(2,3)4)17-21(16-19)28(5,6)7/h8-17H,1-7H3 |
InChIキー |
SEESLNDKNCTWOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N3N=C4C=CC=CC4=N3 |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N3N=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390506.png)
![3-methyl-5-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B390507.png)
![(5Z)-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390508.png)
![4-Bromo-2-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B390510.png)
![2-(4-Fluorophenyl)-5-[(3-{2-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B390511.png)
![2-({[4-Hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4,6-diiodophenol](/img/structure/B390515.png)

![(5Z)-5-[(4-nitrophenyl)methylidene]-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390518.png)

![1-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390522.png)
![2,4-Dibromo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390523.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B390525.png)

![4-Bromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390527.png)
